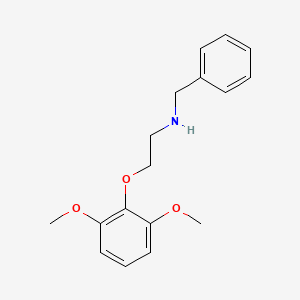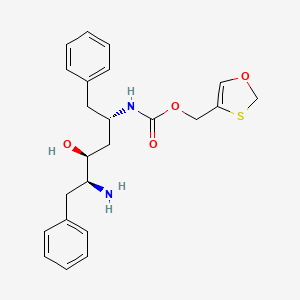
(1,3-Oxathiol-4-yl)methyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane is a complex organic compound with the molecular formula C23H27N3O3S and a molecular weight of 425.54 g/mol . It is commonly used as a chemical reagent, fine chemical, pharmaceutical intermediate, and material intermediate . This compound is known for its high purity, often exceeding 98% .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and methanol, and the reactions are carried out under inert gas (nitrogen or argon) at controlled temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using techniques like recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out in solvents like DMSO, methanol, and water, under controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Serves as a pharmaceutical intermediate in the synthesis of drugs, particularly antiviral agents.
Industry: Utilized in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane involves its interaction with specific molecular targets and pathways. The compound acts as an intermediate in the synthesis of ritonavir, an antiviral drug. It interacts with viral proteases, inhibiting their activity and preventing viral replication . The thiazole ring and hydroxyl groups play crucial roles in binding to the active site of the enzyme .
Comparación Con Compuestos Similares
Similar Compounds
Lopinavir: Another antiviral drug with a similar structure and mechanism of action.
Saquinavir: Shares structural similarities and is used in the treatment of HIV.
Uniqueness
2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane is unique due to its specific configuration and functional groups, which confer high specificity and potency in its applications . Its ability to act as a versatile intermediate in the synthesis of various pharmaceutical agents highlights its importance in medicinal chemistry .
Propiedades
Fórmula molecular |
C23H28N2O4S |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
1,3-oxathiol-4-ylmethyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C23H28N2O4S/c24-21(12-18-9-5-2-6-10-18)22(26)13-19(11-17-7-3-1-4-8-17)25-23(27)29-15-20-14-28-16-30-20/h1-10,14,19,21-22,26H,11-13,15-16,24H2,(H,25,27)/t19-,21-,22-/m0/s1 |
Clave InChI |
STTWAVDIRJBZLB-BVSLBCMMSA-N |
SMILES isomérico |
C1OC=C(S1)COC(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)N)O |
SMILES canónico |
C1OC=C(S1)COC(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


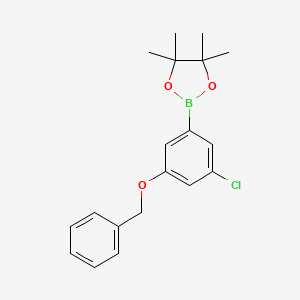
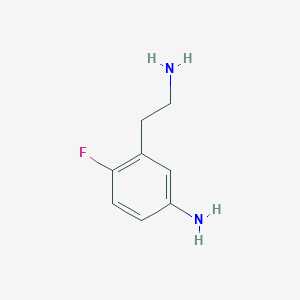
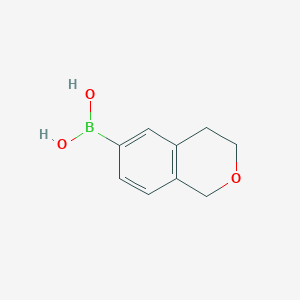
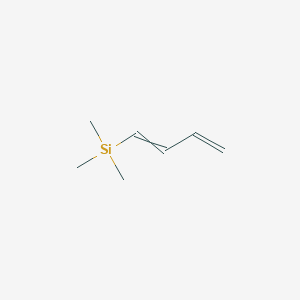
![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B15287943.png)
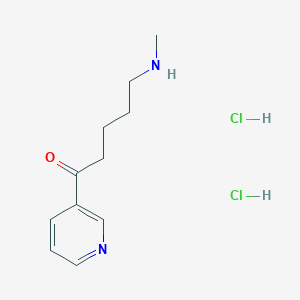
![3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid](/img/structure/B15287971.png)

![4-[2-(2-Amino-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)ethyl]benzoic acid](/img/structure/B15287982.png)
![2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoacetic acid](/img/structure/B15287985.png)

![2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B15287988.png)
